3-Formyl-4-(propan-2-yloxy)benzoic acid
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Overview
Description
3-Formyl-4-(propan-2-yloxy)benzoic acid is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(propan-2-yloxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Etherification: The hydroxyl group of 4-hydroxybenzoic acid is etherified using isopropyl bromide in the presence of a base such as potassium carbonate to form 4-(propan-2-yloxy)benzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-(propan-2-yloxy)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 3-Carboxy-4-(propan-2-yloxy)benzoic acid.
Reduction: 3-Hydroxymethyl-4-(propan-2-yloxy)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-4-(propan-2-yloxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Formyl-4-(propan-2-yloxy)benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Similar structure but lacks the propan-2-yloxy group.
3-Formyl-4-hydroxybenzoic acid: Similar structure but has a hydroxyl group instead of a propan-2-yloxy group.
Uniqueness
3-Formyl-4-(propan-2-yloxy)benzoic acid is unique due to the presence of both a formyl group and a propan-2-yloxy group on the aromatic ring.
Properties
IUPAC Name |
3-formyl-4-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(2)15-10-4-3-8(11(13)14)5-9(10)6-12/h3-7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEULTQMQZORNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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